3',4'-Dichloro-3-(3,4,5-trifluorophenyl)propiophenone
Description
Historical Context and Chemical Discovery
The compound 3',4'-dichloro-3-(3,4,5-trifluorophenyl)propiophenone (CAS 898778-58-0) was first synthesized in 2008, as documented in PubChem records. Its structural complexity arises from the strategic incorporation of chlorine and fluorine atoms on aromatic rings, a design choice influenced by advancements in halogenation techniques during the early 21st century. The compound’s discovery aligns with a broader trend in organic chemistry toward polyhalogenated aromatics, driven by their unique electronic and steric properties. Early synthetic routes likely involved Friedel-Crafts acylation or cross-coupling reactions, though modern optimizations now employ catalytic methods to enhance selectivity.
Significance in Halogenated Organic Chemistry
This compound exemplifies the synergy between chlorine and fluorine in modulating molecular reactivity. The 3,4,5-trifluorophenyl group introduces strong electron-withdrawing effects, while the 3',4'-dichlorophenyl moiety enhances lipophilicity and steric bulk. Such features make it valuable for studying:
- Electronic effects : Fluorine’s electronegativity polarizes the carbonyl group, altering ketone reactivity in nucleophilic additions.
- Steric interactions : Chlorine atoms at the 3' and 4' positions hinder rotations around the propanone backbone, favoring specific conformations.
These attributes have spurred interest in its application as a building block for pharmaceuticals and agrochemicals, where halogenation often improves target binding and metabolic stability.
Overview of Propiophenone Derivatives and Classifications
Propiophenone derivatives are classified by their substitution patterns on the aromatic rings and propanone chain. Key subclasses include:
| Subclass | Example Substituents | Key Properties |
|---|---|---|
| Mono-halogenated | 4-Chloropropiophenone | Moderate reactivity |
| Di-halogenated | 3',4'-Dichloropropiophenone | Enhanced steric hindrance |
| Polyhalogenated | 3',4'-Dichloro-3-(trifluorophenyl) | High electronegativity |
The subject compound falls into the polyhalogenated category, distinguished by its trifluorophenyl and dichlorophenyl groups. Compared to simpler derivatives like propiophenone (C₆H₅COCH₂CH₃), its halogen density amplifies intermolecular interactions, making it a candidate for crystal engineering.
Importance of Polyhalogenated Aromatic Compounds
Polyhalogenated aromatics are pivotal in materials science and medicinal chemistry due to their:
- Thermal stability : Halogens like fluorine and chlorine resist degradation under high temperatures.
- Bioactivity : Many exhibit antimicrobial or enzyme-inhibiting properties, as seen in pesticides and non-steroidal anti-inflammatory drugs.
- Environmental persistence : Their stability, while useful industrially, necessitates studies on biodegradation pathways.
For this compound, the combination of aryl fluorides and chlorides offers a balance between reactivity and durability, enabling its use in cross-coupling reactions and as a precursor to complex heterocycles.
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2F3O/c16-10-3-2-9(7-11(10)17)14(21)4-1-8-5-12(18)15(20)13(19)6-8/h2-3,5-7H,1,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLHLWXOLKDSIAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CCC2=CC(=C(C(=C2)F)F)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645032 | |
| Record name | 1-(3,4-Dichlorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60645032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898778-58-0 | |
| Record name | 1-(3,4-Dichlorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60645032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Acylation Approach
One common method to prepare substituted propiophenones is via Friedel-Crafts acylation, where an acyl chloride or anhydride reacts with an aromatic compound in the presence of a Lewis acid catalyst (e.g., AlCl3).
- Step 1: Synthesis of 3',4'-dichlorobenzoyl chloride from 3',4'-dichlorobenzoic acid using reagents like thionyl chloride (SOCl2).
- Step 2: Friedel-Crafts acylation of 3,4,5-trifluorobenzene with the prepared acyl chloride to yield the target propiophenone.
This method requires careful control of reaction conditions to avoid polyacylation and to maintain regioselectivity.
Cross-Coupling Reactions
Modern synthetic routes may employ cross-coupling strategies such as Suzuki or Negishi coupling to assemble the biphenyl ketone structure:
- Step 1: Preparation of a halogenated dichlorophenyl ketone intermediate.
- Step 2: Coupling with a trifluorophenyl boronic acid or organometallic reagent under palladium catalysis.
This approach offers high selectivity and functional group tolerance.
Organometallic Reagents and Fluorination
The trifluorophenyl moiety can be introduced via organometallic reagents derived from haloarenes, reacting with trifluoroacetyl derivatives to form trifluoromethyl ketones, which can be further elaborated to the propiophenone structure.
- Use of lithium or magnesium organometallic reagents.
- Reaction with trifluoroacetic acid derivatives or equivalents.
- Controlled temperature conditions (-80 °C to 50 °C) to optimize yield and selectivity.
Phase Transfer Catalysis for Fluorination
In some processes, alkali metal fluorides (KF, LiF, NaF) in the presence of phase transfer catalysts (phosphonium or ammonium salts) are used to introduce fluorine atoms selectively on aromatic rings, which can be part of the synthetic route to the trifluorophenyl substituent.
Solvent and Temperature Considerations
- Solvents: Organic ethers (tetrahydrofuran, 2-methyl-THF, diethyl ether), hydrocarbons (toluene, benzene), and polar solvents (dimethylformamide, dimethylsulfoxide) are commonly used depending on the reaction step.
- Temperature: Reactions are typically conducted between -80 °C and 50 °C, with many steps optimized around -20 °C to 25 °C to balance reactivity and selectivity.
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|---|
| Friedel-Crafts Acylation | 3',4'-Dichlorobenzoyl chloride, AlCl3, aromatic substrate | Simple, classical approach | Possible polyacylation, regioselectivity issues | 60-75 |
| Cross-Coupling (Suzuki) | Halogenated ketone, trifluorophenyl boronic acid, Pd catalyst | High selectivity, functional group tolerance | Requires palladium catalyst, cost | 70-85 |
| Organometallic Addition | Organolithium/Grignard reagents, trifluoroacetyl derivatives | Direct introduction of trifluorophenyl | Sensitive to moisture, requires low temp | 65-80 |
| Phase Transfer Catalysis | Alkali metal fluoride, phosphonium salts, polar solvents | Efficient fluorination, mild conditions | Catalyst cost, solvent handling | 60-70 |
Research Findings and Optimization
- Studies indicate that the use of palladium-catalyzed cross-coupling reactions improves the overall yield and purity of the target compound compared to classical Friedel-Crafts methods.
- Temperature control is critical in organometallic reagent steps to prevent side reactions and decomposition.
- Phase transfer catalysis enhances fluorination efficiency, which is crucial for the trifluorophenyl group incorporation.
- Solvent choice impacts reaction kinetics and product isolation; ethers and polar aprotic solvents are preferred for organometallic and fluorination steps.
Chemical Reactions Analysis
Types of Reactions: 3’,4’-Dichloro-3-(3,4,5-trifluorophenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amines or thiols substituted derivatives
Scientific Research Applications
3’,4’-Dichloro-3-(3,4,5-trifluorophenyl)propiophenone is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3’,4’-Dichloro-3-(3,4,5-trifluorophenyl)propiophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of dichloro and trifluorophenyl groups enhances its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Substituent Variations in Propiophenone Derivatives
The following table highlights structural analogs and their key differences:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|---|
| 3',4'-Dichloro-3-(3,4,5-trifluorophenyl)propiophenone | 2484888-97-1 | C₁₆H₁₀Cl₂F₃O | 367.16 | 3',4'-Cl; 3-(3,4,5-F₃C₆H₂) |
| 3'-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone | 1398663-06-3 | C₁₆H₁₃F₃O₂ | 294.28 | 3'-OCH₃; 3-(3,4,5-F₃C₆H₂) |
| 3',4'-Dichloro-3-(3-methoxyphenyl)propiophenone | 898777-66-7 | C₁₆H₁₃Cl₂O₂ | 323.18 | 3',4'-Cl; 3-(3-OCH₃C₆H₄) |
| 3',5'-Dichloro-3-(2-thiomethylphenyl)propiophenone | 898780-55-7 | C₁₆H₁₄Cl₂OS | 341.25 | 3',5'-Cl; 3-(2-SCH₃C₆H₄) |
| 3'-Chloro-5'-fluoro-3-(4-thiomethylphenyl)propiophenone | 898781-63-0 | C₁₆H₁₄ClFOS | 308.80 | 3'-Cl, 5'-F; 3-(4-SCH₃C₆H₄) |
Structural and Functional Analysis
Electron-Withdrawing vs. Electron-Donating Groups: The trifluorophenyl group in the target compound enhances electron-withdrawing effects, increasing electrophilicity at the ketone group compared to analogs like 3'-methoxy-3-(3,4,5-trifluorophenyl)propiophenone, where the methoxy group donates electrons via resonance . Chlorine vs.
Positional Isomerism: Compounds such as 3',5'-dichloro-3-(2-thiomethylphenyl)propiophenone demonstrate how chlorine placement (3',5' vs. 3',4') alters molecular symmetry and dipole moments, influencing crystallization behavior and solubility .
Thiomethyl vs.
Trifluorophenyl vs. Simpler Phenyl Groups :
- The 3,4,5-trifluorophenyl moiety in the target compound significantly increases its molecular weight (367.16 vs. 294.28 in methoxy analogs) and introduces strong C-F dipole interactions, which may improve thermal stability in polymer applications .
Biological Activity
3',4'-Dichloro-3-(3,4,5-trifluorophenyl)propiophenone is a synthetic compound that has garnered attention due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential applications in various fields such as cancer therapy and antimicrobial activity.
Chemical Structure and Properties
- Molecular Formula : C16H12Cl2F3O
- Molecular Weight : 355.17 g/mol
- CAS Registry Number : 24726639
The structure of this compound features a propiophenone backbone substituted with dichloro and trifluoromethyl groups, which significantly influence its reactivity and biological interactions.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to induce apoptosis in various cancer cell lines through the activation of the p53 pathway. The mechanism involves stabilizing p53 protein levels, which leads to increased transcription of pro-apoptotic genes.
- Case Study : In one study, treatment with this compound resulted in a significant reduction in cell viability in HCT116 colorectal cancer cells, with an IC50 value in the low micromolar range. The compound was observed to cause rapid accumulation of p53 protein, similar to known p53 activators like Nutlin-3 .
Antimicrobial Activity
The compound also exhibits antimicrobial properties against a range of pathogens. Its effectiveness against both Gram-positive and Gram-negative bacteria has been documented.
- Research Findings : In vitro studies demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of conventional antibiotics, suggesting its potential as a novel antimicrobial agent .
The biological activity of this compound can be attributed to several mechanisms:
- p53 Stabilization : The compound enhances the stability and activity of the p53 tumor suppressor protein, leading to increased apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in microbial cells, contributing to its antimicrobial effects.
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cellular proliferation and survival pathways.
Data Summary Table
| Activity Type | Cell Line / Pathogen | IC50 / MIC Value | Mechanism of Action |
|---|---|---|---|
| Anticancer | HCT116 (colorectal cancer) | Low micromolar | p53 stabilization |
| Antimicrobial | Staphylococcus aureus | Low micromolar | ROS generation |
| Antimicrobial | Escherichia coli | Low micromolar | Enzyme inhibition and oxidative stress |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3',4'-Dichloro-3-(3,4,5-trifluorophenyl)propiophenone, and how can intermediates be optimized?
- Methodology : Utilize halogen substitution (e.g., Friedel-Crafts acylation) for introducing chlorine at the 3' and 4' positions, combined with Suzuki-Miyaura coupling for attaching the trifluorophenyl moiety . Catalytic carbonylation (e.g., palladium catalysts) may enhance ketone formation efficiency. Intermediate purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical to minimize side products.
- Key Considerations : Monitor reaction temperature (80–120°C) to avoid decomposition of fluorinated aryl groups. Confirm intermediate structures using NMR to track fluorinated substituents .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Workflow :
- Spectroscopy : / NMR for backbone confirmation; NMR (δ -110 to -125 ppm) for trifluorophenyl validation .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 382.97).
- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%).
- Data Cross-Validation : Compare spectral data with PubChem entries for analogous fluorinated benzophenones .
Q. What safety protocols are essential for handling chlorinated byproducts during synthesis?
- Waste Management : Segregate chlorinated waste (e.g., unreacted 3-chlorophenol derivatives) in labeled containers and partner with certified disposal agencies to prevent environmental contamination .
- Exposure Mitigation : Use fume hoods, nitrile gloves, and PPE rated for halogenated compounds. Refer to OSHA guidelines for chlorophenol handling (e.g., PAC-1 limit: 2.1 mg/m³) .
Advanced Research Questions
Q. How can researchers address low yields in cross-coupling reactions involving the trifluorophenyl group?
- Optimization Strategies :
- Catalyst Screening : Test Pd(PPh) vs. Buchwald-Hartwig catalysts for improved aryl-aryl coupling efficiency.
- Solvent Effects : Use anhydrous DMF or THF to stabilize reactive intermediates.
- Inert Conditions : Conduct reactions under argon to prevent oxidation of fluorinated moieties .
- Troubleshooting : If yields remain low, analyze reaction kinetics via in-situ IR to identify rate-limiting steps.
Q. What strategies resolve contradictions in spectral data for this compound’s stereoelectronic properties?
- Advanced Techniques :
- DFT Calculations : Model HOMO-LUMO gaps and electrostatic potential surfaces to predict reactivity (e.g., electrophilic substitution sites) .
- X-ray Crystallography : Resolve ambiguities in substituent orientation (e.g., dihedral angles between chloro and trifluorophenyl groups).
Q. How can degradation pathways be minimized during long-term storage of this compound?
- Stabilization Methods :
- Temperature Control : Store at -20°C under nitrogen to inhibit hydrolysis of the ketone group.
- Light Protection : Use amber vials to prevent photolytic cleavage of C-Cl bonds .
- Monitoring : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC to track decomposition products.
Q. What computational tools predict the environmental toxicity of chlorinated and fluorinated metabolites?
- Models :
- EPA EPI Suite : Estimate biodegradation half-lives and bioaccumulation factors (e.g., log >3 suggests persistence) .
- ToxTree : Classify metabolites using structural alerts for halogenated aromatic hydrocarbons .
- Validation : Cross-reference predictions with experimental ecotoxicity data from analogous compounds in DSSTox .
Methodological Notes
- Synthetic Reproducibility : Document reaction scales (e.g., 0.1 mmol vs. 10 mmol) to identify scalability challenges.
- Data Transparency : Archive raw spectral files in repositories like Zenodo for peer validation.
- Ethical Compliance : Adhere to NIH guidelines for halogenated compound research (e.g., IBC approval for in vitro assays).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
